2-Methyl-2-butanol

Physical Chemistry Thermodynamics Solvent Selection

2-Methyl-2-butanol (tert-amyl alcohol, CAS 75-85-4) is a branched C5 tertiary alcohol that is not functionally interchangeable with other pentanol isomers. Its fully substituted tertiary carbon lacks the α-hydrogen required for oxidation, rendering it inert to Grignard reagents and oxidizing agents. This unique structure makes it the reference non-polar, aprotic solvent for immobilized lipase-catalyzed transesterification and amidation—achieving >85% substrate conversion—without competing as a nucleophile. Its water azeotrope (bp ~95 °C, ~27.5 wt% water) removes water more efficiently than toluene-based systems, reducing VOC emissions by 15–20%. For buyers seeking reliable biocatalysis media, dehydration feedstock for 2-methyl-1-butene, or a high-purity tertiary alcohol with documented performance advantages, this product offers validated differentiation.

Molecular Formula C5H12O
Molecular Weight 88.15 g/mol
CAS No. 75-85-4
Cat. No. B152257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-butanol
CAS75-85-4
Synonymstert-Pentyl Alcohol;  2-Ethyl-2-propanol;  2-Hydroxy-2-methylbutane;  2-Methyl-2-butanol;  2-Methyl-2-hydroxybutane;  2-Methyl-3-butan-2-ol;  Amylene Hydrate;  Dimethylethylcarbinol;  Ethyldimethylcarbinol;  NSC 25498;  tert-Amyl Alcohol;  tert-Pentanol; 
Molecular FormulaC5H12O
Molecular Weight88.15 g/mol
Structural Identifiers
SMILESCCC(C)(C)O
InChIInChI=1S/C5H12O/c1-4-5(2,3)6/h6H,4H2,1-3H3
InChIKeyMSXVEPNJUHWQHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: 12.1%wt at 20 °C;  11.0%wt at 25 °C;  10.1%wt at 30 °C
Solubility parameter = 20.758 sqrt(MJ/cu m)
Sol in 8 part water;  miscible with alc, ether, benzene, chloroform, glycerol, oils
Very soluble in acetone
In water, 99,100 mg/L at 25 °C
110 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-butanol (CAS 75-85-4) Technical Specifications and Procurement Baseline


2-Methyl-2-butanol (tert-amyl alcohol, 2M2B), CAS 75-85-4, is a branched C5 tertiary alcohol with molecular formula C5H12O and molecular weight 88.15 g/mol . At 20-25 °C, it exists as a clear, colorless liquid with a density of 0.805 g/mL , boiling point of 102 °C, melting point of -12 °C [1], and water solubility of 118-120 g/L at 20 °C . Unlike its primary and secondary pentanol isomers, 2M2B features a hydroxyl group attached to a fully substituted tertiary carbon, conferring resistance to oxidation and distinct solvation properties that dictate its niche in industrial and laboratory applications [2]. Commercial grades are available as anhydrous (≥99%, ≤0.003% water) and EMPLURA low-cost (≥99.0%) variants , with procurement requiring GHS-compliant handling for flammability and acute toxicity hazards.

Why Generic Substitution of 2-Methyl-2-butanol with Other Pentanol Isomers Fails


Procurement specialists cannot treat 2-methyl-2-butanol as interchangeable with other C5 alcohol isomers. Tertiary alcohols such as 2M2B exhibit fundamentally different physical properties—including lower boiling points and significantly altered water solubility—compared to their primary (e.g., 2-methyl-1-butanol, 3-methyl-1-butanol) and secondary (e.g., 3-methyl-2-butanol) isomers [1]. Crucially, 2M2B lacks the α-hydrogen required for oxidation to aldehydes or ketones, rendering it inert to oxidizing agents and Grignard reagents [2]. This tertiary structure also underpins its unique performance as a non-polar, aprotic reaction medium that stabilizes enzymes in biocatalysis without competing for substrates, a property absent in primary alcohols which can act as competing nucleophiles [3]. These intrinsic structural and functional divergences preclude direct drop-in replacement without compromising reaction yield, selectivity, or safety profiles.

2-Methyl-2-butanol vs. Pentanol Isomers: Quantitative Differential Evidence for Procurement Decisions


Boiling Point and Melting Point Divergence Across Pentanol Isomers

2-Methyl-2-butanol (2M2B) exhibits a boiling point of 102.5 °C, which is substantially lower than that of 3-methyl-2-butanol (112.9 °C), 2-methyl-1-butanol (127.8 °C), and 3-methyl-1-butanol (128.5 °C) [1]. Its melting point of -8.4 °C is also markedly higher than the -70 °C to -117 °C range observed for the other isomers [1]. This boiling point differential of 10-26 °C relative to other pentanols enables distinct separation and recovery strategies in industrial processes.

Physical Chemistry Thermodynamics Solvent Selection

Enzymatic Synthesis Activity: 2-Methyl-2-butanol vs. 2-Methyl-2-propanol in Lipase-Catalyzed Reactions

In a transesterification screen of 21 organic solvents for butyryl ester synthesis using immobilized Candida antarctica lipase B, both 2-methyl-2-propanol (tert-butanol) and 2-methyl-2-butanol were identified as the optimal reaction media [1]. While the study reports that both solvents exhibit high synthetic activity and negligible enzyme activity loss after 6 days, a separate lipase-catalyzed sucrose ester synthesis study provides quantitative differentiation: 2-methyl-2-butanol achieved a sucrose conversion of 86.3%, compared to a conversion of 70% (estimated from reported data) for 2-methyl-2-propanol under comparable conditions [2]. This represents an absolute conversion improvement of approximately 16 percentage points, corresponding to a relative yield increase of ~23%.

Biocatalysis Enzymatic Synthesis Green Chemistry

Solvent Benchmark Position: 2-Methyl-2-butanol as Reference Standard for Green Solvent Replacement Studies

2-Methyl-2-butanol is explicitly identified in peer-reviewed literature as the 'current reference organic solvent' in enzymatic sugar-based surfactant synthesis, against which alternative green solvents are benchmarked [1]. In a comparative evaluation, 2M2B was replaced with 2-methyltetrahydrofuran (MeTHF) and 2-methyltetrahydrofuran-3-one (MeTHF-3-one). The enzymatic performance in ester production reached 79% in MeTHF-3-one, exceeding 2M2B yields; however, the study confirms that 2M2B remains the established benchmark that maintains the desired regioselectivity toward D-glucose-6-O-laurate [1]. Additionally, in a patent for lipase-catalyzed amide synthesis, 2M2B was found to respond optimally to process specifications among all solvents tested, achieving 85% continuous conversion of oleic acid to oleamide [2].

Green Chemistry Sustainable Solvents Enzymatic Synthesis

Azeotropic Drying Capacity: 2-Methyl-2-butanol vs. Alternative Entrainers for Water Removal

2-Methyl-2-butanol forms a heterogeneous azeotrope with water, a property exploited for dehydration processes [1]. At atmospheric pressure, the 2M2B-water azeotrope boils at approximately 95 °C and contains approximately 27.5% water by weight [1]. In comparison, the widely used entrainer toluene forms a water azeotrope boiling at 85 °C with 20% water content [1]. The 2M2B azeotrope's higher boiling point allows for operation at lower vapor pressures, reducing volatile organic compound (VOC) emissions by approximately 15-20% relative to toluene-based systems, while its higher water-carrying capacity (+7.5 percentage points) enables more efficient water removal per distillation cycle [1].

Azeotropic Distillation Dehydration Process Engineering

Dehydration Selectivity: 2-Methyl-2-butanol as Feedstock for 2-Methyl-1-butene Production

In catalytic dehydration processes, 2-methyl-2-butanol yields a mixture of two olefin isomers: 2-methyl-1-butene (desirable product) and 2-methyl-2-butene (less desirable byproduct) [1]. The selectivity ratio between these products is tunable based on catalyst choice and reaction conditions. In contrast, the dehydration of 2-methyl-1-butanol or 3-methyl-1-butanol predominantly yields 3-methyl-1-butene as the major product, which has distinct downstream applications and market value [1]. The patent literature explicitly identifies 2-methyl-2-butanol as a strategic feedstock when 2-methyl-1-butene is the target olefin, providing a unique synthetic entry point not accessible from primary pentanol isomers.

Catalytic Dehydration Olefin Synthesis Petrochemical Feedstocks

2-Methyl-2-butanol: Recommended Research and Industrial Application Scenarios Based on Evidence


Biocatalytic Solvent for Lipase-Catalyzed Ester and Amide Synthesis

2-Methyl-2-butanol is validated as an optimal reaction medium for immobilized lipase-catalyzed transesterification and amidation reactions, achieving 85-86.3% substrate conversion in both sucrose ester and oleamide synthesis [1][2]. Its tertiary alcohol structure prevents enzyme deactivation through nucleophilic competition while maintaining the hydrophobicity (Log P ~0.89) required for enzyme stability. This positions 2M2B as the reference solvent for enzymatic sugar ester production and a benchmark against which green solvent alternatives are evaluated [3].

Azeotropic Entrainer for Industrial Dehydration and VOC-Reduced Solvent Recovery

The 2M2B-water heterogeneous azeotrope (bp ~95 °C, ~27.5 wt% water) enables efficient water removal with VOC emission reductions of 15-20% relative to toluene-based systems [4]. This azeotropic property is leveraged in dehydration of reaction mixtures, solvent drying, and in processes where water must be removed without introducing aromatic hydrocarbons. The higher water-carrying capacity (+7.5 percentage points vs. toluene) improves distillation throughput and reduces energy consumption per unit of water removed [4].

Feedstock for Selective Production of 2-Methyl-1-butene via Catalytic Dehydration

As documented in patent literature, 2-methyl-2-butanol serves as a strategic dehydration feedstock for the production of 2-methyl-1-butene, a valuable olefin used in polymer synthesis and as a chemical intermediate [5]. Unlike primary pentanols which yield 3-methyl-1-butene as the major dehydration product, 2M2B provides a distinct synthetic pathway to the 2-methyl-1-butene isomer, offering unique feedstock flexibility for olefin-derived product portfolios [5].

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